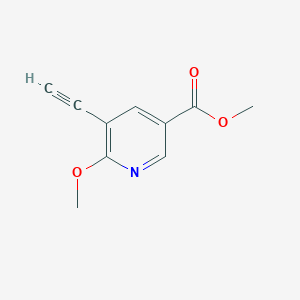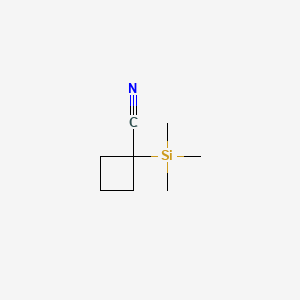
1-(Trimethylsilyl)cyclobutane-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Trimethylsilyl)cyclobutane-1-carbonitrile is an organosilicon compound characterized by a cyclobutane ring substituted with a trimethylsilyl group and a nitrile group
准备方法
Synthetic Routes and Reaction Conditions
1-(Trimethylsilyl)cyclobutane-1-carbonitrile can be synthesized through various methods. One common approach involves the reaction of cyclobutanone with trimethylsilyl cyanide in the presence of a base such as potassium carbonate. The reaction typically occurs under mild conditions, yielding the desired product with high selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
化学反应分析
Types of Reactions
1-(Trimethylsilyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can facilitate the substitution of the trimethylsilyl group.
Major Products Formed
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of cyclobutylamines.
Substitution: Formation of various substituted cyclobutane derivatives.
科学研究应用
1-(Trimethylsilyl)cyclobutane-1-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, enabling the construction of complex molecules.
Medicine: Investigated for its role in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers.
作用机制
The mechanism of action of 1-(Trimethylsilyl)cyclobutane-1-carbonitrile involves its ability to undergo various chemical transformations. The trimethylsilyl group can stabilize reactive intermediates, facilitating reactions such as nucleophilic substitutions and eliminations. The nitrile group can participate in reactions leading to the formation of amines and other nitrogen-containing compounds.
相似化合物的比较
Similar Compounds
1-(Trimethylsilyl)cyclopropane-1-carbonitrile: Similar structure but with a cyclopropane ring.
1-(Trimethylsilyl)cyclopentane-1-carbonitrile: Similar structure but with a cyclopentane ring.
Bicyclo[1.1.0]butane derivatives: Compounds with a strained bicyclic structure.
Uniqueness
1-(Trimethylsilyl)cyclobutane-1-carbonitrile is unique due to its four-membered cyclobutane ring, which imparts distinct chemical reactivity and stability. The presence of both trimethylsilyl and nitrile groups further enhances its versatility in synthetic applications.
属性
分子式 |
C8H15NSi |
|---|---|
分子量 |
153.30 g/mol |
IUPAC 名称 |
1-trimethylsilylcyclobutane-1-carbonitrile |
InChI |
InChI=1S/C8H15NSi/c1-10(2,3)8(7-9)5-4-6-8/h4-6H2,1-3H3 |
InChI 键 |
LVOXEQOLBYPGHX-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C1(CCC1)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



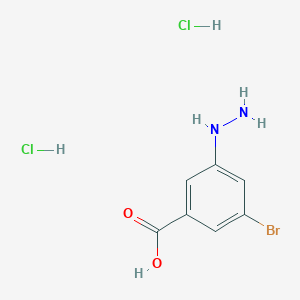
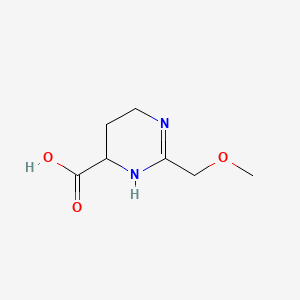

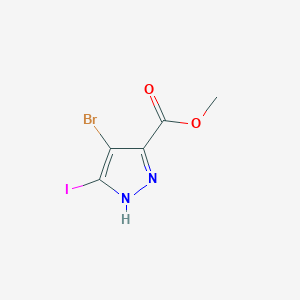
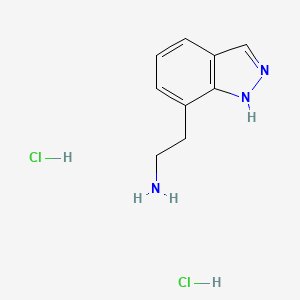
![{4-Chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B13454714.png)
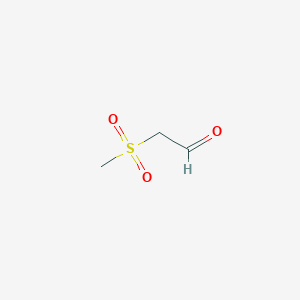
![tert-butyl N-[3-(1-hydroxyethyl)oxetan-3-yl]carbamate](/img/structure/B13454722.png)

![[(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl 3-[(methylcarbamoyl)amino]propanoate](/img/structure/B13454736.png)
![sodium 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylate](/img/structure/B13454738.png)
![[3-(4-CYanooxan-4-yl)phenyl]boronic acid](/img/structure/B13454741.png)
